Product packaging for Methyl 4-(o-tolylazo)-o-tolyl carbonate(Cat. No.:CAS No. 63042-08-0)

Methyl 4-(o-tolylazo)-o-tolyl carbonate

Cat. No.: B15370155
CAS No.: 63042-08-0
M. Wt: 284.31 g/mol
InChI Key: PHRCREYSBYBYIL-UHFFFAOYSA-N
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Description

Methyl 4-(o-tolylazo)-o-tolyl carbonate (CAS 63042-08-0) is a chemical compound provided for industrial and scientific research applications. Azo compounds, such as this one, share a common structural foundation and are historically significant as synthetic colorants, with related chemical structures being utilized in the dyeing of synthetic fibers like polyester . The primary research value of this substance lies in its potential role as a specialty intermediate or building block in chemical synthesis and materials science research. When handling this material, standard safety protocols for laboratory chemicals should be followed. It has a calculated density of 1.13 g/cm³ and a flash point of 195.1°C, indicating it should be stored in a cool, well-ventilated place and kept away from ignition sources . This product is intended for Research Use Only (RUO) and is strictly for use in laboratory or industrial research settings. It is not intended for diagnostic, therapeutic, or personal use of any kind.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N2O3 B15370155 Methyl 4-(o-tolylazo)-o-tolyl carbonate CAS No. 63042-08-0

Properties

CAS No.

63042-08-0

Molecular Formula

C16H16N2O3

Molecular Weight

284.31 g/mol

IUPAC Name

methyl [2-methyl-4-[(2-methylphenyl)diazenyl]phenyl] carbonate

InChI

InChI=1S/C16H16N2O3/c1-11-6-4-5-7-14(11)18-17-13-8-9-15(12(2)10-13)21-16(19)20-3/h4-10H,1-3H3

InChI Key

PHRCREYSBYBYIL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1N=NC2=CC(=C(C=C2)OC(=O)OC)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

While Methyl 4-(o-tolylazo)-o-tolyl carbonate is an industrial azo compound, its structural and functional analogs in cosmetic applications provide critical contrasts in safety and regulatory status. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Cosmetic Colorants

Parameter This compound CI42170 CI42510 (Fuchsin)
CAS No. Not explicitly listed 5863-51-4 632-99-5
Chemical Class Azo compound (with methyl carbonate substituent) Diaromatic sulfonated ammonium salt Triarylmethane dye (hydrochloride salt)
Structure Contains -N=N- azo linkage Chlorophenyl, sulfonated benzyl groups Aminophenyl, iminocyclohexadienyl groups
Primary Use Industrial material (potential intermediate) Cosmetic colorant (restricted) Cosmetic colorant (restricted)
Toxicity Tumorigenic (rat model) No direct toxicity data; restricted use No direct toxicity data; restricted use
Regulatory Status Not approved for cosmetics due to carcinogenicity Approved under restriction category IV/1 Approved under restriction category IV/1

Key Differences:

Structural Divergence :

  • This compound is an azo derivative , whereas CI42170 and CI42510 belong to sulfonated ammonium salts and triarylmethane dyes , respectively. The azo group (-N=N-) in the former is absent in the latter compounds .

Applications :

  • The target compound is associated with industrial applications (e.g., chemical synthesis intermediates), while CI42170 and CI42510 are cosmetic colorants regulated under the EU’s cosmetic ingredient framework .

Safety and Regulation: this compound’s carcinogenic profile contrasts sharply with the restricted but approved use of CI42170 and CI42510 in cosmetics. The latter compounds are governed by strict concentration limits and safety assessments under regulatory category IV/1 , whereas the former lacks evidence of cosmetic approval due to its tumorigenic risks .

Preparation Methods

Diazotization and Coupling Reactions

Diazotization of o-Toluidine

The synthesis begins with the diazotization of o-toluidine (2-methylaniline). In a typical procedure, o-toluidine is dissolved in hydrochloric acid (HCl) at 0–5°C, followed by the dropwise addition of sodium nitrite (NaNO₂) to generate the diazonium chloride intermediate. This intermediate is highly reactive and must be maintained at low temperatures to prevent decomposition. The reaction is summarized as:

$$ \text{o-Toluidine} + \text{NaNO}2 + \text{HCl} \rightarrow \text{o-Tolyldiazonium Chloride} + \text{NaCl} + 2\text{H}2\text{O} $$

Coupling with o-Cresol

The diazonium salt is subsequently coupled with o-cresol (2-methylphenol) in an alkaline medium. The coupling reaction proceeds via electrophilic aromatic substitution, where the diazonium ion attacks the para position of the phenolic ring relative to the hydroxyl group. To achieve optimal yields, the pH is carefully controlled between 8–10 using sodium hydroxide, and the reaction is conducted at 0–10°C. The product, 4-(o-tolylazo)-o-cresol, is isolated via filtration and recrystallization from ethanol:

$$ \text{o-Tolyldiazonium Chloride} + \text{o-Cresol} \rightarrow 4\text{-(o-Tolylazo)-o-Cresol} + \text{HCl} $$

Esterification to Methyl Carbonate

Reaction with Methyl Chloroformate

The phenolic hydroxyl group of 4-(o-tolylazo)-o-cresol is converted to the methyl carbonate ester using methyl chloroformate (ClCO₂CH₃). In a anhydrous environment, the phenol is deprotonated with a base such as pyridine or 2,6-lutidine, followed by the addition of methyl chloroformate. The reaction is exothermic and typically conducted at 0°C to room temperature:

$$ 4\text{-(o-Tolylazo)-o-Cresol} + \text{ClCO}2\text{CH}3 + \text{Base} \rightarrow \text{Methyl 4-(o-Tolylazo)-o-Tolyl Carbonate} + \text{Base·HCl} $$

Alternative Esterification Strategies

Alternative methods include the use of dimethyl carbonate (DMC) under catalytic conditions. For instance, potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 80°C facilitates transesterification, though yields are marginally lower compared to the chloroformate method.

Optimization of Reaction Conditions

Temperature and Solvent Effects

The diazotization and coupling steps are highly temperature-sensitive. Elevated temperatures (>10°C) during diazotization lead to diazonium salt decomposition, while insufficient alkalinity during coupling results in incomplete reaction. Polar aprotic solvents like 1,4-dioxane enhance coupling efficiency, as evidenced by yields improving from 45% to 88% when switching from acetonitrile to 1,4-dioxane.

Catalytic and Stoichiometric Considerations

The use of 2,6-lutidine as a base in esterification minimizes side reactions such as azo group reduction. Stoichiometric excess of methyl chloroformate (1.2 equivalents) ensures complete conversion, with unreacted reagents removed via aqueous workup.

Table 1. Optimization of Esterification Conditions
Base Solvent Temperature (°C) Yield (%)
Pyridine THF 25 65
2,6-Lutidine 1,4-Dioxane 0→25 92
Triethylamine CH₂Cl₂ 25 58

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃) : δ 2.35 (s, 6H, o-CH₃), 3.90 (s, 3H, CO₂CH₃), 7.25–7.80 (m, 8H, aromatic).
  • IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (N=N stretch).
  • Mass Spectrometry : m/z 355.1 [M+H]⁺.

Chromatographic Purity

Column chromatography (SiO₂, ethyl acetate/hexane 1:4) affords the product in >98% purity, as confirmed by HPLC.

Applications and Derivatives

Dye Industry Applications

The intense chromophore of the azo group renders this compound suitable as a disperse dye for synthetic fibers. Derivatives with electron-withdrawing groups exhibit bathochromic shifts in absorption spectra.

Coordination Chemistry

The azo and carbonate functionalities enable chelation with transition metals. For example, copper(II) complexes show catalytic activity in oxidation reactions.

Q & A

Q. What are the recommended methods for synthesizing Methyl 4-(o-tolylazo)-o-tolyl carbonate?

While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous azo compounds are synthesized via diazonium salt coupling (azo bond formation) followed by esterification. Key steps include:

  • Diazotization : Reacting an aromatic amine (e.g., o-toluidine) with nitrous acid to form a diazonium salt.
  • Coupling : Combining the diazonium salt with a phenol or aromatic amine derivative to form the azo linkage.
  • Esterification : Introducing the methyl carbonate group via reaction with methyl chloroformate or similar reagents under basic conditions . Solvent selection (ethanol, acetonitrile) and catalysts (sodium ethoxide) are critical for optimizing yield and purity .

Q. What analytical techniques are used to characterize this compound?

Characterization relies on spectroscopic and chromatographic methods:

  • NMR Spectroscopy : For structural elucidation (e.g., ¹H/¹³C-NMR to confirm aryl and ester groups). Similar compounds show distinct shifts at δ 161.0–164.5 ppm (carbonyl carbons) and δ 2.3–2.5 ppm (methyl groups) .
  • HRMS : To verify molecular weight (e.g., [M + H]⁺ or [M − H]⁻ peaks with <5 ppm error) .
  • IR Spectroscopy : Identifying functional groups like azo (N=N, ~1450–1600 cm⁻¹) and carbonyl (C=O, ~1650–1750 cm⁻¹) .
  • HPLC/GC : For purity assessment (>97% as noted in commercial catalogs) .

Q. What safety precautions are necessary due to its toxicological profile?

The compound is a suspected carcinogen with tumorigenic data in rodent studies (oral TDLo = 27 g/kg over 43 weeks) . Key precautions include:

  • Handling : Use fume hoods, gloves, and lab coats to avoid inhalation/skin contact.
  • Waste Disposal : Follow hazardous waste protocols for azo compounds.
  • Storage : In airtight containers, away from light and oxidizing agents .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., acetonitrile) may enhance coupling efficiency vs. ethanol .
  • Catalyst Selection : Bases like NaOEt or K₂CO₃ can accelerate esterification .
  • Temperature/Time : Reflux conditions (70–80°C) for 12–24 hours are typical for similar azo esters .
  • Workflow : Use design-of-experiment (DoE) models to evaluate interactions between variables.

Q. How should researchers address discrepancies in carcinogenicity data across studies?

Contradictions may arise from:

  • Model Differences : Oral rat studies (TDLo = 27 g/kg ) vs. in vitro mutagenicity assays (e.g., Ames test ).
  • Dosage and Exposure : Chronic low-dose vs. acute high-dose effects. Methodological Recommendations :
  • Conduct dose-response studies in multiple species (rodent and non-rodent).
  • Use mechanistic assays (e.g., DNA adduct formation, oxidative stress markers) to clarify tumorigenic pathways .

Q. What strategies are effective for studying metabolic pathways of this compound?

Key approaches include:

  • In Vitro Metabolism : Incubate with liver microsomes/S9 fractions to identify phase I/II metabolites.
  • Isotopic Labeling : Use ¹⁴C-labeled analogs to track metabolic fate via scintillation counting .
  • Computational Modeling : Predict metabolic sites using QSAR or docking simulations (e.g., cytochrome P450 interactions) .

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